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molecular formula C15H13N3S B8607459 2-Amino-4-(4-(pyridin-4-yl)benzyl)thiazole CAS No. 861387-14-6

2-Amino-4-(4-(pyridin-4-yl)benzyl)thiazole

Cat. No. B8607459
M. Wt: 267.4 g/mol
InChI Key: LSOFTCNJKQGMSJ-UHFFFAOYSA-N
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Patent
US07326728B2

Procedure details

In a similar manner to Preparation 6, step 3, the Suzuki coupling reaction of pyridine-4-yl boronic acid and 4-(4-bromo-benzyl)-thiazol-2-ylamine, was prepared via reaction of 1-bromo-3-(4-bromo-phenyl)-propan-2-one and thiourea in ethyl alcohol according to the procedure described in Preparation 1, step 2, gave the title compound 7. LC/MS m/z 268.08 (M+H)+; HPLC Rt: 0.598 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Br[C:11]1[CH:23]=[CH:22][C:14]([CH2:15][C:16]2[N:17]=[C:18]([NH2:21])[S:19][CH:20]=2)=[CH:13][CH:12]=1.BrCC(=O)CC1C=CC(Br)=CC=1.NC(N)=S>C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([C:11]2[CH:23]=[CH:22][C:14]([CH2:15][C:16]3[N:17]=[C:18]([NH2:21])[S:19][CH:20]=3)=[CH:13][CH:12]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CC=2N=C(SC2)N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CC1=CC=C(C=C1)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a similar manner to Preparation 6, step 3
CUSTOM
Type
CUSTOM
Details
described in Preparation 1, step 2

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(CC=2N=C(SC2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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